2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide
Overview
Description
2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C9H10ClN3O2 It is a derivative of hydrazinecarboxamide, featuring an acetyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide typically involves the reaction of 3-chlorophenylhydrazine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine and acetyl functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-N-(4-chlorophenyl)hydrazinecarboxamide: Similar structure with the chlorine atom at the 4-position.
N-(3-chlorophenyl)hydrazinecarboxamide: Lacks the acetyl group.
2-Acetyl-N-(3-bromophenyl)hydrazinecarboxamide: Bromine atom instead of chlorine.
Uniqueness
2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide is unique due to the specific positioning of the chlorine atom and the presence of both acetyl and hydrazinecarboxamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-acetamido-3-(3-chlorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-6(14)12-13-9(15)11-8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLROJCVFLQMOEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)NC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408128 | |
Record name | 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111075-90-2 | |
Record name | 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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